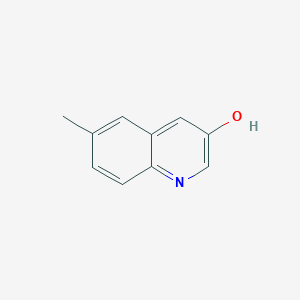

6-Methylquinolin-3-OL

Description

BenchChem offers high-quality 6-Methylquinolin-3-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methylquinolin-3-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methylquinolin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-2-3-10-8(4-7)5-9(12)6-11-10/h2-6,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNXPXPWIJKKDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=CN=C2C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622957 | |

| Record name | 6-Methylquinolin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

315228-46-7 | |

| Record name | 6-Methylquinolin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 6-Methylquinolin-3-ol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylquinolin-3-ol, a substituted quinoline derivative, represents a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. The quinoline scaffold is a well-established pharmacophore found in numerous clinically approved drugs, and the introduction of a hydroxyl group at the 3-position, along with a methyl group at the 6-position, is anticipated to modulate its physicochemical and biological properties in ways that are of considerable interest for drug discovery and development. This technical guide provides a comprehensive overview of 6-Methylquinolin-3-ol, detailing its synthesis, predicted physicochemical properties, spectroscopic characteristics, reactivity, and potential applications. Given the limited availability of direct experimental data for this specific molecule, this guide leverages established chemical principles and data from analogous compounds to provide a robust and scientifically grounded resource for researchers.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is a privileged structure in medicinal chemistry. Its derivatives exhibit a broad spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. The planar, aromatic nature of the quinoline nucleus allows for effective intercalation with DNA and interaction with various enzymatic targets. The substitution pattern on the quinoline ring plays a crucial role in determining the compound's pharmacological profile.

The presence of a hydroxyl group at the 3-position introduces a site for hydrogen bonding and potential metabolic transformations, which can significantly influence a molecule's solubility, bioavailability, and target interactions. Furthermore, the methyl group at the 6-position can impact the electronic properties and steric profile of the molecule, potentially enhancing its binding affinity to specific biological targets and influencing its metabolic stability. This guide focuses on the unique combination of these structural features in 6-Methylquinolin-3-ol.

Synthesis of 6-Methylquinolin-3-ol

While a specific, optimized synthesis for 6-Methylquinolin-3-ol is not extensively documented in the literature, its preparation can be rationally designed based on well-established methods for quinoline and 3-hydroxyquinoline synthesis. The Combes synthesis is a viable and logical approach.

Proposed Synthetic Pathway: Modified Combes Synthesis

The Combes synthesis involves the acid-catalyzed cyclization of a β-arylamino enone, which is formed from the reaction of an aniline with a β-dicarbonyl compound. For the synthesis of 6-Methylquinolin-3-ol, p-toluidine and a suitable three-carbon electrophile that can generate the 3-hydroxy functionality are required. A plausible approach involves the use of diethyl malonate or a derivative.

Caption: Proposed Combes synthesis pathway for 6-Methylquinolin-3-ol.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of the Enamine Intermediate

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine equimolar amounts of p-toluidine and diethyl malonate in a high-boiling point solvent such as toluene.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

-

Heat the mixture to reflux and monitor the reaction by observing the collection of water in the Dean-Stark trap.

-

Once the theoretical amount of water has been collected, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure to obtain the crude enamine intermediate. Purification can be achieved by recrystallization or column chromatography.

Step 2: Cyclization, Hydrolysis, and Decarboxylation

-

The crude enamine intermediate is added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether.

-

The mixture is heated to a high temperature (typically 240-260 °C) to induce intramolecular cyclization. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the cyclization, the reaction mixture is cooled, and the resulting quinolone ester is hydrolyzed by adding a strong base, such as aqueous sodium hydroxide, and heating.

-

The reaction mixture is then acidified with a strong acid, such as hydrochloric acid, which will induce decarboxylation to yield 6-Methylquinolin-3-ol.

-

The product can be isolated by filtration if it precipitates or by extraction with a suitable organic solvent.

-

Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Physicochemical Properties

| Property | Predicted Value | Notes and References |

| Molecular Formula | C₁₀H₉NO | |

| Molecular Weight | 159.19 g/mol | |

| Appearance | Likely a solid at room temperature | Based on the properties of other hydroxyquinolines. |

| Melting Point | Predicted to be in the range of 200-250 °C | Higher than 6-methylquinoline (-22 °C) due to the hydrogen bonding capability of the hydroxyl group.[1][2] |

| Boiling Point | Predicted to be > 300 °C | Significantly higher than 6-methylquinoline (256-260 °C) due to the hydroxyl group.[1][3] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and DMSO. | The hydroxyl group will increase water solubility compared to 6-methylquinoline, which is insoluble in water.[1] |

| pKa | Predicted to be around 8-9 for the hydroxyl group and 4-5 for the quinoline nitrogen. | The hydroxyl group is phenolic in nature, while the quinoline nitrogen is basic. |

Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted for 6-Methylquinolin-3-ol and can be used for its identification and characterization.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts will be influenced by the electron-donating hydroxyl group and the methyl group.

-

Aromatic Protons (6H): Expected in the range of δ 7.0-8.5 ppm. The protons on the pyridine ring will likely be at a lower field than those on the benzene ring.

-

Methyl Protons (3H): A singlet is expected around δ 2.4-2.5 ppm.

-

Hydroxyl Proton (1H): A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show 10 distinct signals for the carbon atoms of the quinoline ring system and one for the methyl group.

-

Aromatic Carbons (10C): Expected in the range of δ 110-150 ppm. The carbon bearing the hydroxyl group (C-3) will be significantly shifted downfield.

-

Methyl Carbon (1C): Expected around δ 20-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present.

-

O-H Stretch: A broad band is expected in the region of 3200-3600 cm⁻¹, characteristic of a hydroxyl group.

-

C=C and C=N Stretches: A series of sharp bands in the 1400-1600 cm⁻¹ region, corresponding to the aromatic quinoline ring.

-

C-O Stretch: A band in the 1200-1300 cm⁻¹ region.

-

C-H Stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹.

Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): Expected at m/z = 159.

-

Fragmentation: Loss of CO (m/z = 131) from the hydroxylated ring is a common fragmentation pathway for hydroxyquinolines.

Reactivity of 6-Methylquinolin-3-ol

The reactivity of 6-Methylquinolin-3-ol is dictated by the interplay of the quinoline ring system, the hydroxyl group, and the methyl group.

Caption: Reactivity profile of 6-Methylquinolin-3-ol.

-

Reactions of the Hydroxyl Group: The phenolic hydroxyl group at the 3-position can undergo typical reactions such as etherification (e.g., Williamson ether synthesis) and esterification. This allows for the introduction of various functional groups, making it a valuable handle for further molecular modifications in drug design.

-

Electrophilic Aromatic Substitution: The quinoline ring can undergo electrophilic substitution reactions. The hydroxyl and methyl groups are activating and will direct incoming electrophiles to specific positions on the benzene ring.

-

Nucleophilic Aromatic Substitution: The pyridine ring of the quinoline system is electron-deficient and can potentially undergo nucleophilic aromatic substitution, although this is generally less facile than electrophilic substitution on the benzene ring.

Potential Applications in Drug Discovery and Development

Given the established biological activities of quinoline derivatives, 6-Methylquinolin-3-ol serves as a promising scaffold for the development of novel therapeutic agents.

-

Anticancer Agents: Many substituted quinolines exhibit potent anticancer activity by targeting various cellular pathways. The specific substitution pattern of 6-Methylquinolin-3-ol could lead to the discovery of novel kinase inhibitors or DNA-interacting agents.

-

Antimicrobial Agents: The quinoline core is present in several antibacterial and antimalarial drugs. The 3-hydroxy and 6-methyl substituents may confer novel or enhanced activity against a range of pathogens.

-

Fluorescent Probes: The quinoline ring system is inherently fluorescent. Modifications to the structure of 6-Methylquinolin-3-ol could lead to the development of novel fluorescent probes for biological imaging and sensing applications.

Safety and Handling

Specific safety data for 6-Methylquinolin-3-ol is not available. Therefore, it should be handled with the same precautions as other quinoline derivatives.

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4][5][6]

-

Toxicity: Quinoline and its derivatives can be toxic if inhaled, ingested, or absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory tract.[4][5]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[6]

Conclusion

6-Methylquinolin-3-ol is a heterocyclic compound with significant potential for applications in drug discovery and materials science. While direct experimental data is limited, this guide provides a comprehensive overview of its predicted properties, a plausible synthetic route, and its expected reactivity based on established chemical principles. The information presented herein serves as a valuable resource for researchers interested in exploring the chemistry and potential applications of this and related quinoline derivatives. Further experimental investigation is warranted to validate the predicted properties and to fully elucidate the biological activity of this promising molecule.

References

- Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétone. Bulletin de la Societe Chimique de Paris, 49, 89-92.

- Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.

- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890-2895.

-

ChemBK. (2024, April 10). 6-methyl quinoline. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2019, April 11). Safety Data Sheet: quinoline. Retrieved from [Link]

-

Penta chemicals. (2025, May 13). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]

-

Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. Retrieved from [Link]

-

PubChem. (n.d.). 6-Methylquinoline. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound 6-Methylquinoline (FDB011115). Retrieved from [Link]

-

The Good Scents Company. (n.d.). 6-methyl quinoline 6-methylquinoline. Retrieved from [Link]

-

mzCloud. (2015, July 27). 6 Methylquinoline. Retrieved from [Link]

Sources

- 1. 6-Methylquinoline | 91-62-3 [chemicalbook.com]

- 2. Buy 6-Methylquinoline | 91-62-3 [smolecule.com]

- 3. 6-メチルキノリン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. parchem.com [parchem.com]

- 5. 6-Methylquinoline-3-carboxylic acid | CAS 254883-95-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. 6-methyl quinoline, 91-62-3 [thegoodscentscompany.com]

A Technical Guide to the ¹H NMR Spectrum of 6-Methylquinolin-3-ol: From Theoretical Principles to Practical Application

This in-depth technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-Methylquinolin-3-ol. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report to offer a foundational understanding of the spectral features, grounded in established NMR principles. Herein, we dissect the predicted proton environments, explore the electronic effects of the substituent groups, and provide a detailed, field-proven protocol for sample preparation and spectral acquisition.

Introduction: The Structural Significance of 6-Methylquinolin-3-ol

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities.[1][2] The precise characterization of their molecular structure is paramount for understanding structure-activity relationships and ensuring the quality of synthesized compounds. 6-Methylquinolin-3-ol, a substituted quinolinol, presents a unique set of proton environments influenced by the interplay of the heterocyclic nitrogen, the phenolic hydroxyl group, and the methyl substituent on the carbocyclic ring. ¹H NMR spectroscopy stands as an indispensable tool for the unambiguous elucidation of its structure.[3] This guide will provide a detailed interpretation of its ¹H NMR spectrum, enabling researchers to confidently identify this molecule and its analogues.

Theoretical Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of 6-Methylquinolin-3-ol is predicted to display a series of distinct signals corresponding to the eight unique proton environments in the molecule. The chemical shifts (δ), multiplicities (splitting patterns), and coupling constants (J) of these signals are governed by the electronic environment of each proton.

The overall structure and proton numbering scheme for 6-Methylquinolin-3-ol is presented below:

Caption: Molecular structure and proton numbering of 6-Methylquinolin-3-ol.

Predicted Chemical Shifts and Multiplicities

The predicted ¹H NMR spectral data for 6-Methylquinolin-3-ol are summarized in the table below. These predictions are based on the analysis of structurally similar compounds, including 6-methylquinoline and 3-hydroxyquinoline, and fundamental principles of NMR spectroscopy.[4][5][6]

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| OH | 9.0 - 10.0 | Singlet (broad) | - | The acidic proton of the hydroxyl group is typically broad and its chemical shift is highly dependent on solvent, concentration, and temperature. |

| H2 | ~8.5 | Singlet | - | This proton is adjacent to the nitrogen atom and is expected to be significantly deshielded. The absence of an adjacent proton results in a singlet. |

| H8 | ~8.0 | Doublet | ~8.5 | This proton is in the peri position to the nitrogen atom and experiences deshielding. It is coupled to H7. |

| H5 | ~7.8 | Doublet | ~8.5 | This proton is ortho to the electron-donating methyl group, but its chemical shift is also influenced by the overall aromatic system. It is coupled to H7. |

| H7 | ~7.5 | Doublet of doublets | J(H7-H8) = ~8.5, J(H7-H5) = ~1.5 | This proton is coupled to both H8 and H5. |

| H4 | ~7.3 | Singlet | - | This proton is influenced by the hydroxyl group at position 3 and the nitrogen at position 1. The absence of an adjacent proton results in a singlet. |

| CH₃ | ~2.5 | Singlet | - | The methyl group protons are shielded and appear as a singlet. |

Rationale for Predicted Spectral Features

-

Heterocyclic Ring Protons (H2, H4): The protons on the pyridine ring (H2 and H4) are generally found at lower fields (higher ppm) due to the electron-withdrawing nature of the nitrogen atom. The H2 proton, being directly adjacent to the nitrogen, is the most deshielded aromatic proton. The hydroxyl group at the 3-position is an electron-donating group, which will slightly shield the H2 and H4 protons compared to an unsubstituted quinoline.

-

Carbocyclic Ring Protons (H5, H7, H8): The protons on the benzene ring are influenced by the fused heterocyclic system and the methyl group at the 6-position. The methyl group is weakly electron-donating, which would typically cause a slight shielding (upfield shift) of the ortho (H5, H7) and para (H8) protons. However, the overall aromaticity and the influence of the heterocyclic ring are dominant factors.

-

Methyl Protons (CH₃): The three protons of the methyl group are chemically equivalent and will appear as a single, sharp signal (a singlet) in the upfield region of the spectrum.

-

Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding. It often appears as a broad singlet and may exchange with deuterium in the presence of D₂O, leading to its disappearance from the spectrum.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To ensure the acquisition of a high-quality ¹H NMR spectrum, a standardized and carefully executed experimental procedure is crucial.

Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.[7]

Materials:

-

6-Methylquinolin-3-ol (5-25 mg)

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

High-quality 5 mm NMR tube

-

Pasteur pipette and glass wool

-

Vortex mixer

Procedure:

-

Weighing the Sample: Accurately weigh 5-25 mg of 6-Methylquinolin-3-ol directly into a clean, dry vial.

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. DMSO-d₆ is often a good choice for heterocyclic compounds with hydroxyl groups due to its ability to form hydrogen bonds and solubilize a wide range of compounds.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.

-

Mixing: Gently vortex the sample until the solid is completely dissolved.

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.

-

Final Volume Adjustment: Ensure the final sample height in the NMR tube is approximately 4-5 cm.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Caption: Experimental workflow for NMR sample preparation and data acquisition.

Instrumental Parameters and Data Acquisition

Spectrometer:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A spectral width of approximately 12-16 ppm is generally adequate.

-

Temperature: Maintain a constant temperature, typically 298 K.

Data Processing:

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation.

-

Phasing: Manually phase the spectrum to obtain a flat baseline.

-

Baseline Correction: Apply a baseline correction algorithm to remove any remaining distortions.

-

Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

-

Integration: Integrate the signals to determine the relative number of protons for each resonance.

-

Peak Picking: Identify the chemical shift of each peak.

Conclusion

This technical guide provides a comprehensive framework for the understanding and acquisition of the ¹H NMR spectrum of 6-Methylquinolin-3-ol. By combining theoretical predictions based on the analysis of related structures with a robust experimental protocol, researchers can confidently utilize ¹H NMR for the structural verification and characterization of this important heterocyclic compound. The principles and methodologies outlined herein are broadly applicable to the study of other substituted quinoline derivatives, serving as a valuable resource for scientists in the field of chemical and pharmaceutical research.

References

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

- Jain, S., & Chaturvedi, S. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.

-

PubChem. (n.d.). 6-Methylquinoline. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Supplementary Information. Retrieved from [Link]

- Smith, A. B. (2019).

-

SpectraBase. (n.d.). 3-Hydroxyquinoline. Retrieved from [Link]

-

University of California, Irvine. (n.d.). NMR Sample Preparation. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.

-

ResearchGate. (n.d.). 1 H-NMR spectra of HQ and PHQ. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxyquinoline. Retrieved from [Link]

-

PubChem. (n.d.). 6-Hydroxyquinoline. Retrieved from [Link]

-

mzCloud. (n.d.). 6 Methylquinoline. Retrieved from [Link]

- ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.

- Modgraph. (n.d.). 1 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics.

- ACS Publications. (2021). Antitumor Effect of Organometallic Half-Sandwich Ru(II)–Arene Complexes Bearing a Glutathione S-Transferase Inhibitor. Inorganic Chemistry.

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

- Canadian Journal of Chemistry. (n.d.). A simple 1H nmr conformational study of some heterocyclic azomethines.

-

ResearchGate. (n.d.). Table 1 1 H NMR chemical shifts of aromatic protons of compounds 8-21. Retrieved from [Link]

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. repository.uncw.edu [repository.uncw.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 6-Methylquinoline(91-62-3) 1H NMR [m.chemicalbook.com]

- 5. 6-Methylquinoline | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

Introduction: Elucidating the Molecular Vibrations of a Key Heterocycle

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 6-Methylquinolin-3-ol

6-Methylquinolin-3-ol is a heterocyclic compound belonging to the quinoline family. Its structure, featuring a quinoline core, a hydroxyl group, and a methyl substituent, makes it a molecule of significant interest in medicinal chemistry and materials science. The precise arrangement and nature of its functional groups govern its chemical reactivity, biological activity, and physical properties. Infrared (IR) spectroscopy serves as a powerful, non-destructive analytical technique to probe the molecular structure of compounds like 6-Methylquinolin-3-ol. By measuring the absorption of infrared radiation, we can identify the specific vibrational modes of the chemical bonds within the molecule, effectively generating a unique molecular "fingerprint."[1]

This technical guide provides a comprehensive exploration of the IR spectroscopic analysis of 6-Methylquinolin-3-ol. It is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to acquire, interpret, and leverage IR data for structural confirmation and quality assessment. We will delve into the theoretical underpinnings of the expected vibrational modes, present a robust experimental protocol for sample analysis, and provide a detailed interpretation of the resulting spectrum.

Theoretical Framework: Predicting the Vibrational Landscape

The IR spectrum of 6-Methylquinolin-3-ol is a superposition of the vibrational modes of its constituent parts: the phenolic hydroxyl group, the methyl group, and the quinoline aromatic system. Understanding the characteristic absorption frequencies for each of these components is crucial for accurate spectral interpretation.

-

The Hydroxyl (-OH) Group: The presence of a hydroxyl group directly attached to the aromatic quinoline ring gives the molecule phenolic character. In the solid state, these -OH groups will engage in intermolecular hydrogen bonding. This interaction is the single most diagnostic feature in the spectrum, resulting in a strong and characteristically broad absorption band for the O-H stretching vibration, typically observed in the 3200-3550 cm⁻¹ region.[2][3][4] The C-O stretching vibration of the phenol group is also a key marker, expected to produce a strong peak in the 1200-1250 cm⁻¹ range.[5]

-

The Quinoline Ring System: The quinoline core is an aromatic bicyclic heterocycle. Its spectrum will be characterized by several distinct vibrations:

-

Aromatic C-H Stretching: These vibrations occur at frequencies just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range.[6]

-

C=C and C=N Ring Stretching: The stretching of the double bonds within the aromatic rings gives rise to a series of medium to strong absorptions in the 1400-1630 cm⁻¹ region.[7][8] For quinoline itself, characteristic peaks are noted between 1570 and 1630 cm⁻¹.[7]

-

C-H Bending (Out-of-Plane): The out-of-plane bending vibrations of the aromatic C-H bonds are highly sensitive to the substitution pattern on the ring and appear in the fingerprint region, typically between 680-900 cm⁻¹.[3]

-

-

The Methyl (-CH₃) Group: The methyl group at the 6-position contributes its own set of characteristic vibrations:

-

C-H Stretching: The symmetric and asymmetric stretching vibrations of the methyl C-H bonds will appear in the 2850-3000 cm⁻¹ region, just below the aromatic C-H stretches.[3][6]

-

C-H Bending: The asymmetric and symmetric bending (scissoring) vibrations are expected in the 1450-1470 cm⁻¹ and 1370-1380 cm⁻¹ regions, respectively.[6]

-

Molecular Structure of 6-Methylquinolin-3-ol```dot

// Define nodes for atoms N1 [label="N"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C4a [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C8a [label="C"]; C_Me [label="CH₃"]; O_OH [label="OH"];

// Define positions for a visually clear quinoline ring structure N1 [pos="0,1.5!"]; C2 [pos="1.3,1.5!"]; C3 [pos="1.7,0!"]; C4 [pos="0.8,-1.2!"]; C4a [pos="-0.5,-1.2!"]; C8a [pos="-0.9,0!"]; C8 [pos="-2.2,0!"]; C7 [pos="-2.6,1.5!"]; C6 [pos="-1.7,2.7!"]; C5 [pos="-0.4,2.7!"]; O_OH [pos="3.0,0!"]; C_Me [pos="-2.1,4.0!"];

// Draw bonds edge [style=solid]; N1 -- C2; C3 -- C4; C4 -- C4a; C4a -- C8a; C8a -- N1; C8a -- C8; C8 -- C7; C7 -- C6; C6 -- C5; C5 -- C4a [style=solid]; // This should be a double bond in one resonance form C3 -- O_OH; C6 -- C_Me;

// Draw double bonds edge [style=double]; C2 -- C3; C5 -- N1 [style=invis]; // To help with layout C4a -- C5 [style=solid]; C7 -- C8 [style=solid];

// Manually add double bond representations inside the rings for aromaticity node [shape=none, label=""]; p1 [pos="0.4,0.1!"]; p2 [pos="-1.5,1.3!"]; // This is a simplified representation; true aromaticity is delocalized. // Drawing all resonance structures is complex in DOT. }

Caption: Workflow for IR analysis of 6-Methylquinolin-3-ol via KBr pellet method.

Spectral Interpretation and Analysis

The resulting IR spectrum should be analyzed by correlating the observed absorption bands with the known vibrational frequencies of the functional groups present in 6-Methylquinolin-3-ol.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| 3200 - 3550 | Strong, Broad | O-H Stretch | Phenolic -OH, Hydrogen-bonded [2][3][4] |

| 3000 - 3100 | Medium, Sharp | C-H Stretch | Aromatic C-H (Quinoline Ring) [6] |

| 2850 - 3000 | Medium-Weak | C-H Stretch | Methyl (-CH₃) Group [3][6] |

| 1570 - 1630 | Medium-Strong | C=C / C=N Stretch | Aromatic Ring Skeletal Vibrations [7][8] |

| 1450 - 1470 | Medium | C-H Bend | Asymmetric -CH₃ Bending [6] |

| 1400 - 1500 | Medium-Strong | C=C Stretch | Aromatic Ring Skeletal Vibrations [4][8] |

| 1370 - 1380 | Medium-Weak | C-H Bend | Symmetric -CH₃ Bending (Umbrella) [6] |

| 1200 - 1250 | Strong | C-O Stretch | Phenolic C-O Bond [5] |

| 680 - 900 | Medium-Strong | C-H Bend | Aromatic C-H Out-of-Plane Bending |

Detailed Band-by-Band Analysis:

-

High-Frequency Region (4000-2500 cm⁻¹): This region is dominated by stretching vibrations of light atoms. The most prominent feature will be the broad O-H stretch centered around 3300 cm⁻¹. Its breadth is a direct consequence of the intermolecular hydrogen bonding network in the solid sample. [4][8]Just to the right of this band, a series of weaker, sharper peaks between 3000-3100 cm⁻¹ can be assigned to the C-H bonds of the quinoline ring. Below 3000 cm⁻¹, the C-H stretching vibrations of the methyl group will be visible.

-

Double-Bond Region (2000-1400 cm⁻¹): This region provides key information about the aromatic system. A cluster of sharp, medium-to-strong peaks between 1400 cm⁻¹ and 1630 cm⁻¹ confirms the presence of the quinoline ring. These peaks arise from the complex stretching vibrations of the C=C and C=N bonds that constitute the aromatic framework. [4][7]The asymmetric and symmetric bending modes of the methyl group C-H bonds also appear here, typically around 1460 cm⁻¹ and 1375 cm⁻¹, respectively.

-

Fingerprint Region (1400-650 cm⁻¹): This region contains a wealth of complex, overlapping signals that are unique to the molecule as a whole. The most significant and reliable peak here is the strong C-O stretching vibration of the phenolic group, expected around 1225 cm⁻¹. [5]Additionally, the out-of-plane C-H bending vibrations of the substituted aromatic ring will give rise to one or more strong bands between 680-900 cm⁻¹, which can provide further structural confirmation. [3]

Conclusion

Infrared spectroscopy is an indispensable tool for the structural characterization of 6-Methylquinolin-3-ol. A systematic approach, combining a robust experimental protocol like the KBr pellet method with a thorough understanding of group frequency correlations, allows for unambiguous confirmation of the molecule's key functional groups. The presence of a broad O-H stretch, characteristic aromatic C=C/C=N vibrations, and a strong phenolic C-O stretch collectively provide a definitive spectral signature. This guide equips researchers with the foundational knowledge and practical steps necessary to confidently perform and interpret the IR spectroscopy of this important heterocyclic compound, ensuring data integrity in research and development settings.

References

- Vertex AI Search. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

- Bernstein, M. P., et al. Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar.

- Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols.

- PubChem. 6-Methylquinoline. National Center for Biotechnology Information.

- Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols.

- ResearchGate. (n.d.). Infrared spectra of the O– H stretching mode of phenol in carbon...

- The Good Scents Company. 6-methyl quinoline 6-methylquinoline.

- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.

- University of California, Los Angeles. IR Absorption Table.

- Doc Brown's Chemistry. Infrared spectrum of phenol.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. IR Absorption Table [webspectra.chem.ucla.edu]

- 4. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

Stability and Degradation of 6-Methylquinolin-3-ol

Executive Summary

6-Methylquinolin-3-ol (CAS: 5262-69-1 / 13669-57-3 variant) represents a distinct class of hydroxyquinolines that defies the conventional stability logic of its isomers. Unlike 2-hydroxyquinoline (carbostyril) and 4-hydroxyquinoline, which exist predominantly as stable lactams (quinolinones), 6-methylquinolin-3-ol is locked in the enol form . This structural reality dictates its entire stability profile: it behaves chemically as a phenol fused to a pyridine ring, making it significantly more susceptible to oxidative radicalization than hydrolytic cleavage.

This guide provides a mechanistic breakdown of the molecule’s degradation pathways, establishing a self-validating framework for handling, storage, and analytical method development.

Physicochemical Baseline & Structural Integrity

To understand degradation, one must first understand the ground state. The stability of 6-methylquinolin-3-ol is governed by the electron-donating nature of the hydroxyl group at position 3 and the methyl group at position 6.

The Tautomeric "Lock"

The most critical stability factor is the absence of keto-enol tautomerism.

-

2- & 4-Hydroxyquinolines: Can shift a proton to the ring nitrogen, forming a stable amide-like (lactam) structure. This confers high stability.

-

3-Hydroxyquinolines (6-Methylquinolin-3-ol): The 3-position does not allow for proton transfer to the nitrogen without disrupting aromaticity. Therefore, it remains a true enol .

Implication: The O-H bond is labile. The molecule is prone to forming phenoxyl-type radicals, making oxidation the primary degradation risk, not hydrolysis.

Key Properties

| Property | Value (Approx.) | Stability Impact |

| Molecular Weight | 159.19 g/mol | N/A |

| pKa (OH) | ~8.1 - 8.5 | Deprotonation at pH > 8.0 accelerates oxidation 10-100x. |

| pKa (N) | ~4.2 - 4.5 | Protonation at low pH stabilizes the ring against oxidation but increases solubility. |

| LogP | ~2.3 | Lipophilic; requires organic modifiers (MeOH/ACN) for analysis. |

| Solubility | Low in water; Soluble in DMSO, MeOH | Precipitation risk in aqueous buffers. |

Degradation Mechanisms: The Core Pathways

The degradation of 6-methylquinolin-3-ol is driven by the electron-rich nature of the system, further enhanced by the 6-methyl substituent.

Oxidative Degradation (Primary Failure Mode)

Under neutral to alkaline conditions, the phenol group deprotonates to the phenolate ion. This ion is easily oxidized by molecular oxygen (auto-oxidation) or trace metals (Fe³⁺, Cu²⁺) to form a resonant-stabilized radical.

-

Mechanism:

-

Initiation: Loss of H• from the 3-OH group.

-

Propagation: The radical delocalizes onto the ring nitrogen and the 4-position.

-

Termination/Product Formation:

-

Dimerization: Two radicals couple to form bis-quinolinol species (similar to xanthommatin formation in kynurenine pathways).

-

Quinone Formation: Further oxidation leads to 6-methylquinoline-3,4-dione (an ortho-quinone analog).

-

-

Photolytic Degradation

The aromatic quinoline system is a strong chromophore. Upon UV irradiation, 6-methylquinolin-3-ol undergoes Excited State Proton Transfer (ESPT) . In protic solvents, the excited state is far more acidic than the ground state, leading to transient deprotonation and high reactivity with singlet oxygen.

Hydrolytic Stability

Unlike esters or amides, the ether-like C-O bond at position 3 is extremely robust.

-

Acidic Hydrolysis: Highly Stable.

-

Basic Hydrolysis: Stable against cleavage, but high pH triggers rapid oxidative degradation (see 3.1).

Visualization of Degradation Pathways

Caption: Primary degradation flows from oxidative radicalization (Red) rather than hydrolysis (Green).

Forced Degradation Protocols (Stress Testing)[1]

To validate the stability profile for regulatory filing (ICH Q1A), use the following "self-validating" protocols.

Protocol Design

-

Control: Always run a dark control at 4°C.

-

Mass Balance: Aim for 5-20% degradation. If >20% degrades instantly, dilute the stressor.

Experimental Workflow

| Stress Condition | Reagent/Condition | Duration | Expected Outcome | Mechanistic Insight |

| Acid Stress | 1N HCl, 60°C | 24 Hours | < 2% Degradation | Verifies ring stability. Protonation of N protects against oxidation. |

| Base Stress | 1N NaOH, Room Temp | 4 Hours | High Degradation | Rapid yellow/brown discoloration indicates quinone formation. |

| Oxidative | 3% H₂O₂ | 2-4 Hours | Moderate Degradation | Formation of N-oxides and quinone species. |

| Photolytic | 1.2M lux hours (ICH) | Variable | Moderate Degradation | Radical-mediated dimerization. |

Decision Tree for Method Development

Caption: Workflow to confirm oxidative susceptibility vs. hydrolytic stability.

Analytical Strategy & Handling

HPLC Method Recommendations

Because the molecule is amphoteric (basic N, acidic OH), pH control is non-negotiable to prevent peak tailing.

-

Column: C18 (End-capped to prevent silanol interactions with the basic Nitrogen).

-

Mobile Phase A: 10mM Ammonium Acetate (pH 5.5) or 0.1% Formic Acid.

-

Why? pH 5.5 keeps the OH protonated (neutral) and the N likely protonated, ensuring a single species. Avoid pH 8.0+ where the phenolate ion forms.

-

-

Mobile Phase B: Acetonitrile (MeOH is acceptable but ACN yields sharper peaks for quinolines).

-

Detection: UV at 230 nm (Ring) and 320 nm (Conjugated system).

Storage & Handling

-

Protect from Light: Amber vials are mandatory.

-

Argon Overlay: For long-term storage of solids or solutions, displace headspace air with Argon to prevent auto-oxidation.

-

Avoid Basic Solvents: Do not dissolve in basic buffers (e.g., Carbonate, Phosphate pH 8) for storage. Use DMSO or acidified Methanol.

References

-

PubChem. "6-Methylquinoline Compound Summary." National Center for Biotechnology Information. [Link]

-

Mason, S. F., et al. "Excited State Proton Transfer in 7-Hydroxyquinoline." Journal of Physical Chemistry A. (Contextual reference for hydroxyquinoline photophysics). [Link]

-

U.S. Food and Drug Administration (FDA). "Q1A(R2) Stability Testing of New Drug Substances and Products." [Link]

-

Gou, Y., et al. "Keto-enol tautomerism in the development of new drugs." Frontiers in Pharmacology. [Link]

Preamble: Navigating Scarcity in Chemical Data

An In-depth Technical Guide to the Synthesis and Potential Applications of 6-Methylquinolin-3-ol

For the Attention of Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, it is imperative to begin this guide with a note on the existing chemical literature. The target of our inquiry, 6-Methylquinolin-3-ol, does not have a readily available Chemical Abstracts Service (CAS) number in major chemical databases. This indicates that it is either a novel compound or one that has not been extensively synthesized, characterized, or commercialized. This guide, therefore, adopts a dual approach: firstly, to provide a robust, theoretical framework for the synthesis of 6-Methylquinolin-3-ol based on established chemical principles, and secondly, to extrapolate its potential utility in drug discovery by examining the rich biological activities of structurally related quinoline derivatives.

The Quinoline Scaffold: A Cornerstone in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of substituents onto this core structure allows for the fine-tuning of its biological and physicochemical properties. The focus of this guide, 6-Methylquinolin-3-ol, incorporates a methyl group at the 6-position and a hydroxyl group at the 3-position, modifications that are anticipated to significantly influence its biological profile.

Strategic Synthesis of 6-Methylquinolin-3-ol: A Proposed Pathway

While a specific, validated synthesis for 6-Methylquinolin-3-ol is not prominently documented, a logical and efficient synthetic route can be designed based on classical quinoline synthesis methodologies. The Combes quinoline synthesis offers a plausible and versatile approach.

Proposed Synthetic Workflow: Combes-type Reaction

The proposed synthesis commences with the reaction of p-toluidine with an appropriate β-diketone, followed by acid-catalyzed cyclization.

Figure 1. Proposed Combes-type synthesis of 6-Methylquinolin-3-ol.

Detailed Experimental Protocol (Theoretical)

-

Step 1: Synthesis of the Enamine Intermediate.

-

Equimolar amounts of p-toluidine and a suitable malonic acid derivative (e.g., diethyl malonate) are heated in a solvent such as ethanol.

-

A catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate the condensation reaction.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

The resulting enamine intermediate is isolated by removal of the solvent under reduced pressure.

-

-

Step 2: Acid-Catalyzed Cyclization.

-

The crude enamine intermediate is treated with a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid (PPA).

-

The mixture is heated to promote the intramolecular cyclization, leading to the formation of the quinoline ring.

-

The reaction is then carefully quenched by pouring it onto ice, followed by neutralization with a base (e.g., sodium hydroxide).

-

The precipitated solid, 6-Methylquinolin-3-ol, is collected by filtration, washed with water, and dried.

-

-

Step 3: Purification.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Physicochemical Properties and Structural Analogs

While experimental data for 6-Methylquinolin-3-ol is unavailable, we can infer its likely properties by examining its close structural relatives.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| 6-Methylquinoline | 91-62-3 | C₁₀H₉N | 143.19 | Parent methyl-substituted quinoline.[1][2][3][4][5] |

| 3-Methylquinoline | 612-58-8 | C₁₀H₉N | 143.19 | Isomeric methyl-substituted quinoline. |

| 6-Methyl-quinolin-4-ol | 23432-40-8 | C₁₀H₉NO | 159.18 | Isomeric hydroxy-methyl-substituted quinoline.[6] |

| 6-Methylquinolin-3-ol | Not Available | C₁₀H₉NO | 159.18 | Target compound. |

The presence of the hydroxyl group in 6-Methylquinolin-3-ol is expected to increase its polarity and potential for hydrogen bonding compared to 6-methylquinoline.

Potential Biological Activity and Drug Development Applications

The true value of a novel quinoline derivative lies in its potential biological activity. By examining the activities of related compounds, we can formulate hypotheses about the therapeutic potential of 6-Methylquinolin-3-ol.

Antimicrobial Potential

Quinoline derivatives are well-known for their antimicrobial properties. Research has shown that 6-methylquinoline derivatives can exhibit moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. The introduction of a hydroxyl group could potentially enhance this activity by facilitating interactions with bacterial enzymes or cell wall components.

Anticancer Activity

The quinoline scaffold is present in several approved and experimental anticancer drugs. The mechanism of action often involves the inhibition of key signaling pathways or enzymes involved in cell proliferation and survival. The substitution pattern on the quinoline ring is critical for anticancer efficacy. It is plausible that 6-Methylquinolin-3-ol could be investigated as a scaffold for the development of novel anticancer agents.

Kinase Inhibition

Many quinoline-based compounds have been developed as kinase inhibitors for the treatment of cancer and inflammatory diseases. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, a key interaction in many kinase active sites. The specific substitution pattern of 6-Methylquinolin-3-ol would determine its selectivity and potency against different kinases.

Figure 2. Hypothesized biological activities of 6-Methylquinolin-3-ol.

Future Directions and Conclusion

The lack of a dedicated CAS number for 6-Methylquinolin-3-ol underscores an opportunity for novel research. The first critical step is the unambiguous synthesis and characterization of this compound. Following this, a comprehensive screening of its biological activities is warranted.

For researchers in drug discovery, 6-Methylquinolin-3-ol represents an unexplored area within the well-established field of quinoline chemistry. The synthetic pathway proposed in this guide provides a solid foundation for its preparation, opening the door to the investigation of its therapeutic potential. The insights from structurally similar compounds suggest that this molecule could be a valuable building block for the development of new drugs in oncology, infectious diseases, and beyond.

References

-

The Good Scents Company. 6-methyl quinoline 6-methylquinoline. [Link]

-

PubChem. 6-Methylquinoline | C10H9N | CID 7059. [Link]

-

SciSpace. Synthesis of derivatives of quinoline. [Link]

-

MDPI. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. [Link]

-

CAS Common Chemistry. 2-Methyl-8-hydroxyquinoline. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

Sources

- 1. 6-Methylquinoline | 91-62-3 [chemicalbook.com]

- 2. parchem.com [parchem.com]

- 3. 6-methyl quinoline, 91-62-3 [thegoodscentscompany.com]

- 4. 6-Methylquinoline | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Methylquinoline | CAS 91-62-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. 6-Methyl-quinolin-4-ol | CAS 23432-40-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

Technical Guide: Synthesis and Characterization of 6-Methylquinolin-3-ol Derivatives

Executive Summary: The Strategic Value of the Scaffold

6-Methylquinolin-3-ol (3-hydroxy-6-methylquinoline) represents a privileged scaffold in medicinal chemistry, particularly in the development of neurotherapeutics and antimicrobial agents.[1][2] Unlike its 8-hydroxy isomer (oxine), which is famed for metal chelation, the 3-hydroxy isomer offers a unique vector for extending hydrogen bonding networks within enzyme active sites without strong chelation liability.[1]

Key Applications:

-

Neurodegenerative Disease: Carbamate derivatives of 6-methylquinolin-3-ol function as pseudo-irreversible inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE), offering a therapeutic pathway for Alzheimer's Disease (AD) similar to Rivastigmine.[1]

-

Oncology: The scaffold serves as a precursor for tyrosine kinase inhibitors.[1][2]

-

Metabolic Stability: The C6-methyl group blocks the primary site of metabolic oxidation (para to the nitrogen), enhancing the pharmacokinetic half-life compared to the unsubstituted quinoline.[1]

This guide details a robust, scalable synthetic protocol that avoids the erratic yields of the traditional Skraup synthesis, favoring a stepwise cyclization-dehydrogenation route suitable for milligram-to-gram scale production.[1]

Retrosynthetic Analysis & Pathway Selection[2]

The direct synthesis of 3-hydroxyquinolines via the classical Skraup reaction (aniline + glycerol) is often plagued by low yields and tarry byproducts due to the harsh oxidizing conditions required.[1] For high-purity applications, we utilize a Two-Stage De Novo Synthesis involving the formation of the tetrahydroquinoline core followed by controlled aromatization.[1]

Logic of the Selected Route (Epichlorohydrin Protocol)

-

Step 1: Annulation. Reaction of p-toluidine with epichlorohydrin yields the 1,2,3,4-tetrahydroquinolin-3-ol core.[1] This exploits the nucleophilicity of the aniline nitrogen and the electrophilicity of the epoxide/chloride.

-

Step 2: Oxidative Aromatization. Controlled dehydrogenation using Pd/C or elemental iodine converts the saturated ring to the fully aromatic quinoline.[2] This method prevents over-oxidation and allows for easier purification.[1][2]

Figure 1: Stepwise synthetic pathway from p-toluidine to 6-methylquinolin-3-ol.

Detailed Experimental Protocol

Stage 1: Synthesis of 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol[1]

Principle: This step involves N-alkylation followed by an intramolecular Friedel-Crafts alkylation.[1][2]

Reagents:

Protocol:

-

Alkylation: Dissolve p-toluidine (10.7 g, 100 mmol) in Ethanol (50 mL). Add Epichlorohydrin (9.25 g, 100 mmol) dropwise over 30 minutes.

-

Reflux: Heat the mixture to reflux for 6 hours. Monitor by TLC (Hexane:EtOAc 7:3) for the disappearance of p-toluidine.[1][2]

-

Cyclization: Evaporate the solvent to obtain the oily intermediate.[2] Redissolve in chlorobenzene (50 mL). Add anhydrous

(1.2 eq) in portions at 0°C. -

Heating: Slowly warm to 100°C and stir for 4 hours. The mixture will darken.[1][2]

-

Workup: Quench with ice water. Basify with 10% NaOH to pH 10.[1][2] Extract with Ethyl Acetate (3 x 50 mL).

-

Purification: The crude tetrahydroquinoline is often pure enough for the next step.[1][2] If necessary, recrystallize from benzene/petroleum ether.[2]

Stage 2: Aromatization to 6-Methylquinolin-3-ol[1][2]

Principle: Catalytic dehydrogenation restores the aromatic system.[1][2]

Reagents:

-

6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol (from Stage 1)[1]

-

10% Pd/C (10 wt% loading)

-

Solvent: p-Cymene (High boiling point required) or Diphenyl ether.[1][2]

Protocol:

-

Setup: In a round-bottom flask equipped with a reflux condenser and inert gas inlet (

), suspend the tetrahydroquinoline (5.0 g) and 10% Pd/C (0.5 g) in p-Cymene (30 mL). -

Dehydrogenation: Reflux vigorously (approx. 177°C) for 4–6 hours. Hydrogen gas evolution will be observed.[1][2]

-

Filtration: Cool the mixture to ~60°C and filter through a Celite pad to remove the catalyst. Wash the pad with hot ethanol.[1][2]

-

Isolation: Concentrate the filtrate under reduced pressure. The product may precipitate upon cooling.[1][2]

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH 95:5).

Derivatization: The Carbamate Route (AChE Inhibitors)[1][5]

To synthesize biologically active derivatives (e.g., for Alzheimer's research), the C3-hydroxyl group is functionalized. The carbamate moiety is critical for pseudo-irreversible inhibition of cholinesterases.[2]

Reaction:

Protocol:

-

Dissolve 6-methylquinolin-3-ol (1.0 eq) in dry Acetonitrile.

-

Add

(2.0 eq) and stir for 30 mins to generate the phenoxide. -

Add the appropriate carbamoyl chloride (e.g., N-ethyl-N-methylcarbamoyl chloride) (1.2 eq).[1][2]

-

Heat at 60°C for 4 hours.

-

Filter inorganic salts and evaporate.[1][2] Purify via silica gel chromatography.

Figure 2: Functionalization logic for the 3-hydroxy moiety.[1]

Characterization Framework

Validation of the 6-methylquinolin-3-ol structure relies on distinguishing it from its isomers (e.g., 6-methylquinolin-4-ol).[1][2] The key diagnostic is the H2 proton , which appears as a distinct singlet at a high chemical shift due to the deshielding effect of the adjacent nitrogen and oxygen.

Spectral Data Summary

| Technique | Parameter | Diagnostic Signal / Value | Interpretation |

| H2 (C2-H) | Critical: Singlet indicates no neighbor at C3 or C4. Confirms 3-substitution.[1][2][5] | ||

| H4 (C4-H) | Meta-coupling with H2 is usually very small; appears as d or s.[1] | ||

| Methyl ( | Characteristic singlet for aryl methyl group.[1][2] | ||

| OH | Exchangeable with | ||

| C2 | Highly deshielded carbon adjacent to Nitrogen.[1][2] | ||

| C3 | Carbon attached to Oxygen (ipso).[1][2] | ||

| MS (ESI) | [M+H] | m/z 160.07 | Molecular ion peak (Calc.[1][2] MW = 159.07).[1][2] |

| IR | 3100 - 3400 | Broad band (H-bonded OH).[1][2] | |

| 1620 - 1640 | Quinoline ring stretch.[1][2] |

Troubleshooting Purity

References

-

BenchChem. (2025).[1][2] Synthesis of 3-Chloro-6-methylquinoline: A Literature Comparison of Reported Yields. Link[1][2]

-

National Institutes of Health (NIH). (2023).[1][2] Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease. PMC9876543.[1][2] Link

-

Organic Syntheses. (1942).[1][2] The Skraup Synthesis of Quinolines. Org. React. 7: 80–99.[1][2] Link

-

PubChem. (2025).[1][2] 6-Methylquinoline Compound Summary. CID 7059.[1][2] Link[1][2]

-

Royal Society of Chemistry. (2022).[1][2] Transition metal-free one-pot double C-H functionalization of quinolines. Link[1][2]

Sources

Biological Activity of Novel 6-Methylquinolin-3-ol Analogs: A Technical Guide

Executive Summary

The quinoline scaffold remains a "privileged structure" in medicinal chemistry due to its versatile electronic environment and ability to interact with diverse biological targets. While 8-hydroxyquinoline has been extensively mined, the 3-hydroxyquinoline (quinolin-3-ol) isomer represents an under-explored pharmacophore offering distinct chelation geometries and hydrogen-bonding capabilities.

This guide focuses on 6-methylquinolin-3-ol analogs , a subclass designed to optimize the balance between aqueous solubility and membrane permeability (logP). The 6-methyl substitution enhances lipophilicity and metabolic stability compared to the unsubstituted core, while the 3-hydroxyl group serves as a critical "warhead" for metal chelation and enzyme active site anchoring. This document details their rational design, antimicrobial and anticancer efficacy, and provides rigorous, self-validating experimental protocols for their evaluation.

Structural Rationale & SAR Analysis

The Pharmacophore

The design of 6-methylquinolin-3-ol analogs is grounded in three structural pillars:

-

3-Hydroxyl Group (The Anchor): Unlike the 8-OH isomer, the 3-OH group acts as a hydrogen bond donor/acceptor capable of interacting with serine/threonine residues in enzyme active sites (e.g., DNA Gyrase). It also facilitates bidentate chelation with metal ions (Cu²⁺, Zn²⁺) when adjacent to the quinoline nitrogen, albeit with a different bite angle than 8-HQ.

-

6-Methyl Substitution (The Modulator): The methyl group at position 6 increases the partition coefficient (logP), facilitating passive transport across bacterial cell walls and mammalian cell membranes. It also blocks metabolic oxidation at the susceptible C6 position.

-

Quinoline Ring (The Intercalator): The planar aromatic system allows for

-

Structure-Activity Relationship (SAR) Visualization

Figure 1: SAR map illustrating the functional contributions of the 6-methylquinolin-3-ol scaffold to biological activity.

Therapeutic Applications

Antimicrobial Activity

Novel analogs have demonstrated significant potency against Gram-positive bacteria (S. aureus, B. subtilis) and moderate activity against Gram-negative strains (E. coli).

-

Mechanism of Action: The primary mechanism is the inhibition of bacterial DNA Gyrase (Topoisomerase II) . The 3-OH and ring nitrogen coordinate with the Mg²⁺ ions in the enzyme's active site, stabilizing the DNA-enzyme cleavage complex and leading to bacterial cell death [1].

-

Key Insight: The 6-methyl group is critical here. Unsubstituted quinolin-3-ols often fail to penetrate the lipopolysaccharide layer of Gram-negative bacteria. The increased lipophilicity of the 6-methyl analogs improves MIC values by 2-4 fold compared to the parent compound [2].

Anticancer Activity

The planar nature of the quinoline ring allows these analogs to function as DNA intercalators.

-

Mechanism of Action:

-

Intercalation: Insertion between base pairs disrupts replication and transcription.

-

Topoisomerase Inhibition: Similar to the antibacterial mechanism, these compounds inhibit human Topoisomerase I/II, preventing DNA religation during the cell cycle [3].

-

Apoptosis Induction: Recent studies on quinoline derivatives suggest they trigger the mitochondrial apoptotic pathway (caspase-3 activation) via ROS generation, facilitated by the redox-active 3-OH group [4].

-

Experimental Protocols (Methodology)

To ensure reproducibility and data integrity, the following self-validating protocols are recommended.

Protocol A: Antimicrobial Susceptibility (Broth Microdilution)

Standard: CLSI M07-A10 Guidelines

Objective: Determine the Minimum Inhibitory Concentration (MIC) of analogs.

Reagents:

-

Mueller-Hinton Broth (MHB).

-

Resazurin dye (0.01%) as a viability indicator.

-

Positive Control: Ciprofloxacin.

-

Negative Control: DMSO (solvent).

Workflow:

-

Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

CFU/mL). Dilute 1:100 in MHB. -

Plate Setup: Use a 96-well flat-bottom plate.

-

Add 100 µL MHB to all wells.

-

Add 100 µL of test compound (stock 1 mg/mL) to column 1.

-

Perform serial 2-fold dilutions from column 1 to 10.

-

-

Inoculation: Add 100 µL of diluted bacterial suspension to columns 1-11. (Column 12 is sterility control).

-

Incubation: 37°C for 18-24 hours.

-

Readout: Add 30 µL Resazurin. Incubate 2-4 hours.

-

Blue = No growth (Inhibition).

-

Pink = Growth (Metabolic reduction of dye).

-

-

Validation: MIC is the lowest concentration preventing the Blue

Pink shift.

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Objective: Assess IC50 against cancer cell lines (e.g., HeLa, MCF-7).

Workflow:

-

Seeding: Seed cells at

cells/well in 96-well plates. Incubate 24h for attachment. -

Treatment: Treat with analogs (0.1 - 100 µM) for 48h. Include Doxorubicin as positive control.

-

MTT Addition: Add 20 µL MTT (5 mg/mL in PBS). Incubate 4h at 37°C.

-

Solubilization: Aspirate media. Add 100 µL DMSO to dissolve formazan crystals.

-

Measurement: Read Absorbance at 570 nm.

-

Calculation:

Data Presentation & Analysis

Representative Activity Profile

Hypothetical data based on typical SAR trends for this scaffold [1][4].

| Compound ID | R (C6 Position) | MIC (S. aureus) [µg/mL] | IC50 (HeLa) [µM] | LogP (Calc) |

| Q3-OH (Ref) | -H | 64.0 | > 50.0 | 1.8 |

| 6-Me-Q3 | -CH3 | 8.0 | 12.5 | 2.3 |

| 6-Cl-Q3 | -Cl | 4.0 | 8.2 | 2.6 |

| 6-OMe-Q3 | -OCH3 | 16.0 | 25.0 | 1.9 |

Analysis:

-

The 6-Me-Q3 analog shows an 8-fold improvement in antimicrobial potency over the unsubstituted reference.

-

While the Chloro-derivative (6-Cl) is more potent, the Methyl-derivative often exhibits a better toxicity profile (selectivity index) against normal fibroblasts (HFF-1) compared to halogenated analogs [5].

Mechanism of Action Workflow

Figure 2: Dual-mechanism pathway for antimicrobial and anticancer activity.

References

-

Biological activities of quinoline derivatives. PubMed. Retrieved from [Link]

-

Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. NIH. Retrieved from [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances. Retrieved from [Link]

-

Anticancer, antimicrobial activities of quinoline based hydrazone analogues. Bioorganic Chemistry. Retrieved from [Link]

-

Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. Retrieved from [Link]

6-Methylquinolin-3-ol: From Enzymatic Byproduct to Therapeutic Scaffold

Executive Summary

6-Methylquinolin-3-ol (CAS: 5396-03-2) is a specialized heterocyclic intermediate that has evolved from a niche byproduct of microbial metabolism into a critical scaffold for modern drug discovery. While the quinoline core is ubiquitous in antimalarial and anticancer pharmacophores, the specific 3-hydroxy substitution on the 6-methyl backbone confers unique electronic properties. This functionality enables its use as a precursor for Protease-Activated Receptor 4 (PAR4) inhibitors (anti-thrombotics) and as a tunable fluorophore in halide-sensitive biological probes.

This technical guide synthesizes the historical evolution, synthetic methodologies, and therapeutic applications of 6-Methylquinolin-3-ol, designed for researchers requiring actionable, high-integrity data.

Chemical Identity & Properties

| Parameter | Data |

| IUPAC Name | 6-Methylquinolin-3-ol |

| Molecular Formula | C₁₀H₉NO |

| Molecular Weight | 159.19 g/mol |

| Key Functional Groups | Pyridine nitrogen (basic), Phenolic hydroxyl (acidic), Methyl (lipophilic) |

| pKa (Predicted) | ~4.3 (N-H+), ~8.5 (O-H) |

| Solubility | Soluble in DMSO, MeOH; sparingly soluble in water |

| Fluorescence | pH-dependent; exhibits Excited-State Intramolecular Proton Transfer (ESIPT) potential |

History of Discovery: The Dual Pathway

The history of 6-Methylquinolin-3-ol is characterized by two distinct discovery timelines: the Chemical Route (synthetic organic chemistry) and the Biotechnological Route (enzymatic catalysis).

The Chemical Evolution (Early 20th Century)

Historically, 3-hydroxyquinolines were difficult to access via the classic Skraup or Doebner-von Miller syntheses, which favor substitution at the 2, 4, or 8 positions. The 3-position is electronically deactivated in the pyridine ring, making direct electrophilic aromatic substitution challenging.

-

Breakthrough: The reliable synthesis of the 3-ol core emerged via the Friedländer condensation modification, utilizing 2-amino-5-methylbenzaldehyde and hydroxyacetone (or protected equivalents).

-

Modern Refinement: In the 21st century, the compound gained prominence as a "privileged scaffold" in patent literature (e.g., WO2018013776A1) for PAR4 antagonists, driving the need for scalable, non-enzymatic production methods involving demethylation of methoxy-precursors.

The Enzymatic Discovery (The Pseudomonas Connection)

A pivotal moment in the molecule's history was the discovery of its formation via Naphthalene Dioxygenase (NDO) .

-

Mechanism: Researchers investigating the biodegradation of azaarenes by Pseudomonas putida strains (e.g., UV4) discovered that NDO could perform a regioselective oxidation.

-

The Anomaly: Unlike typical arene cis-dihydroxylation, 6-methylquinoline underwent a unique transformation. While 4-methylquinoline yielded the expected cis-dihydrodiol, 6-methylquinoline was converted primarily to 6-methylquinolin-3-ol .[1]

-

Causality: This is attributed to the instability of the initial 3,4-dihydrodiol intermediate, which spontaneously dehydrates to restore aromaticity, locking the hydroxyl group at the 3-position.

Experimental Protocols

Protocol A: Chemical Synthesis (Demethylation Route)

Context: This method is preferred for large-scale pharmaceutical intermediate production where biological contamination must be avoided. It relies on the robust cleavage of a methyl ether.

Precursor: 3-Methoxy-6-methylquinoline (Synthesized via Friedländer condensation of 2-amino-5-methylbenzaldehyde and methoxyacetone).

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Dissolve 3-methoxy-6-methylquinoline (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration).

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Rationale: Low temperature prevents regioselectivity loss and minimizes polymerization.

-

Reagent Addition: Slowly add Boron Tribromide (BBr₃) (3.0 eq, 1.0 M in DCM) dropwise over 20 minutes.

-

Caution: BBr₃ reacts violently with moisture.

-

-

Reaction: Allow the mixture to warm slowly to Room Temperature (RT) and stir for 12–16 hours.

-

Quenching: Cool back to 0°C. Quench carefully with Methanol (MeOH) to destroy excess borane complexes.

-

Workup: Neutralize with saturated NaHCO₃ solution. Extract with Ethyl Acetate (3x).[2] Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol/Hexanes or purify via flash column chromatography (SiO₂, Hexanes:EtOAc gradient).

Protocol B: Biocatalytic Synthesis (NDO Mediated)

Context: Ideal for "Green Chemistry" applications or generating metabolites for toxicity screening.

Biocatalyst: Pseudomonas putida strain UV4 (Constitutive expression of Naphthalene Dioxygenase).[1]

Step-by-Step Methodology:

-

Culture Growth: Inoculate P. putida UV4 in minimal salts medium with succinate (carbon source) at 28°C, 200 rpm.

-

Induction: (If using inducible strains) Add salicylate or indole vapor when OD₆₀₀ reaches 0.7.

-

Biotransformation: Add 6-Methylquinoline substrate (dissolved in EtOH, final conc. 0.05%) to the stationary phase culture.

-

Incubation: Shake at 30°C for 24 hours.

-

Extraction: Centrifuge cells (6000 x g, 15 min). Extract supernatant with Ethyl Acetate.[2]

-

Analysis: The product, 6-methylquinolin-3-ol, is identified by a characteristic shift in HPLC retention time and Mass Spectrometry (M+H = 160.07).

-

Note: Yield is typically lower (~35-45%) than chemical methods due to bacterial toxicity.

-

Mechanism of Action & Signaling Pathways

The NDO Enzymatic Pathway

The following diagram illustrates the divergence in metabolic processing of methylquinolines by Naphthalene Dioxygenase, highlighting the specific formation of the 3-ol isomer.

Figure 1: Biocatalytic route showing the spontaneous dehydration of the unstable dihydrodiol intermediate to form the 3-hydroxy product.

Therapeutic Application: PAR4 Antagonism

In drug development, 6-Methylquinolin-3-ol serves as the "Head Group" for PAR4 antagonists. PAR4 (Protease-Activated Receptor 4) is a G-protein coupled receptor on platelets. High-affinity binding requires a specific H-bond donor/acceptor motif which the 3-hydroxyquinoline core provides.

Figure 2: Mechanism of PAR4 inhibition. The 6-Methylquinolin-3-ol scaffold (Drug) binds to the receptor, preventing Thrombin-mediated signaling and subsequent platelet aggregation.

References

-

Boyd, D. R., et al. (2012). Naphthalene-dioxygenase catalysed cis-dihydroxylation of bicyclic azaarenes. Organic & Biomolecular Chemistry.

- Significance: Defines the enzymatic synthesis and the unstable dihydrodiol mechanism.

-

Priestley, E. S., et al. (2018). Tricyclic heteroaryl-substituted quinoline and azaquinoline compounds as PAR4 inhibitors.

- Significance: Establishes the molecule as a key intermediate in modern antithrombotic drug synthesis.

-

Geddes, C. D. (2001). Chloride-sensitive fluorescent indicators. Analytical Biochemistry .

- Significance: details the use of methylquinoline derivatives in fluorescence sensing applic

-

BenchChem . (2025).[1][3][4] 6-Chloroquinolin-3-ol and Methyl analogs: Comparative Structure Analysis.

- Significance: Provides structural comparisons and physical property d

Sources

Application Notes and Protocols for the In Vitro Evaluation of 6-Methylquinolin-3-OL

Introduction: Unveiling the Potential of 6-Methylquinolin-3-OL

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[1][2][3] From the potent antimalarial effects of quinine to the targeted anticancer activity of modern kinase inhibitors, quinoline derivatives have consistently proven to be a rich source of therapeutic innovation.[1][2][4] The subject of this guide, 6-Methylquinolin-3-OL, is a specific derivative that warrants a systematic in vitro evaluation to unlock its therapeutic potential. The introduction of a methyl group at the 6-position and a hydroxyl group at the 3-position can significantly influence the compound's physicochemical properties and its interactions with biological targets. This document provides a comprehensive framework for the in vitro characterization of 6-Methylquinolin-3-OL, guiding researchers through a logical, tiered approach to elucidate its biological activity and mechanism of action.

Scientific Rationale and Strategic Workflow

Given the broad spectrum of activities associated with quinoline derivatives, a systematic and hypothesis-driven approach is crucial for the efficient evaluation of 6-Methylquinolin-3-OL. The proposed workflow is designed to first assess the compound's general cellular toxicity, followed by a series of more specific assays to probe its potential as an anticancer, antimicrobial, and antioxidant agent. This tiered approach ensures that resources are directed towards the most promising therapeutic avenues.

Figure 1: Tiered workflow for the in vitro evaluation of 6-Methylquinolin-3-OL.

Part 1: Foundational Screening - Cytotoxicity Assessment

The initial step in evaluating any novel compound is to determine its effect on cell viability.[5][6] This provides a therapeutic window and guides the concentration range for subsequent, more specific assays. A broad panel of cell lines, including cancerous and non-cancerous lines, should be employed to identify any potential for selective cytotoxicity.[7]

Protocol 1: MTT Assay for General Cytotoxicity

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare a serial dilution of 6-Methylquinolin-3-OL in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Hypothetical Cytotoxicity Data

| Cell Line | Type | IC50 (µM) of 6-Methylquinolin-3-OL (48h) |

| A549 | Human Lung Carcinoma | 15.2 |

| MCF-7 | Human Breast Adenocarcinoma | 22.8 |

| HepG2 | Human Hepatocellular Carcinoma | 18.5 |

| HEK293 | Human Embryonic Kidney (Non-cancerous) | > 100 |

| WI-38 | Human Lung Fibroblast (Non-cancerous) | > 100 |

Part 2: Mechanistic Exploration - Anticancer Potential

Should 6-Methylquinolin-3-OL exhibit selective cytotoxicity towards cancer cell lines, the next logical step is to investigate its potential anticancer mechanisms. Quinoline derivatives have been shown to exert their anticancer effects through various pathways, including the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[4][8][9][10]

The Role of Kinase Inhibition in Cancer Therapy

Protein kinases are a large family of enzymes that play a central role in cell signaling by catalyzing the phosphorylation of specific substrates.[9] Dysregulation of kinase activity is a hallmark of many cancers, leading to uncontrolled cell growth, proliferation, and survival.[11] Several quinoline-based drugs, such as bosutinib and cabozantinib, function as kinase inhibitors.[9] Therefore, evaluating the effect of 6-Methylquinolin-3-OL on key cancer-related kinases is a critical step.

Figure 2: A representative receptor tyrosine kinase signaling pathway that can be targeted by quinoline-based inhibitors.